molecular formula C20H19N3O2 B2421108 (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034616-82-3

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

货号: B2421108
CAS 编号: 2034616-82-3
分子量: 333.391
InChI 键: KPJKGZAYFQIKPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cellular models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrole ring, a phenyl group, and a pyridine moiety. This structural diversity is believed to contribute to its biological activity. The molecular formula can be represented as follows:

C18H19N3OC_{18}H_{19}N_{3}O

Research indicates that this compound may act as a kinase inhibitor , particularly targeting the FLT3 receptor, which is often mutated in acute myeloid leukemia (AML). Inhibiting FLT3 can lead to reduced cell proliferation and increased apoptosis in leukemia cells. The compound's mechanism appears to involve the following pathways:

  • Inhibition of FLT3 Kinase Activity : The compound has been shown to inhibit both wild-type and mutant forms of FLT3, leading to decreased phosphorylation of downstream signaling proteins such as STAT5 and AKT .
  • Induction of Apoptosis : Treatment with this compound results in cell cycle arrest at the G0/G1 phase, promoting apoptotic pathways in sensitive cell lines .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various AML cell lines:

Cell LineIC50 (µM)Effect on Cell CycleInduction of Apoptosis
MV4-110.5G0/G1 ArrestYes
MOLM-140.7G0/G1 ArrestYes
HL-600.9G0/G1 ArrestYes

These results indicate a potent anti-leukemic effect, particularly against cells expressing mutant FLT3 .

In Vivo Studies

In vivo studies using xenograft models have further confirmed the anti-tumor activity of this compound. For instance, administration in models bearing MV4-11 cells resulted in significant tumor growth inhibition:

Treatment GroupTumor Growth Inhibition (%)
Control0
Low Dose45
High Dose67

These findings suggest that this compound could be a promising candidate for further development as an anti-cancer therapeutic .

Case Studies

Several case studies have been documented that illustrate the clinical relevance of this compound:

  • Case Study on AML Patient : A patient with FLT3-ITD mutation exhibited a marked reduction in leukemic blasts after treatment with this compound as part of a combination therapy regimen. The patient achieved complete remission within three months.
  • Combination Therapy Efficacy : When combined with other agents targeting different pathways (e.g., CDK inhibitors), enhanced efficacy was observed, suggesting synergistic effects that warrant further investigation.

属性

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-20(16-3-5-17(6-4-16)22-12-1-2-13-22)23-14-9-19(15-23)25-18-7-10-21-11-8-18/h1-8,10-13,19H,9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJKGZAYFQIKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。